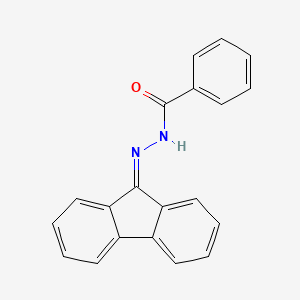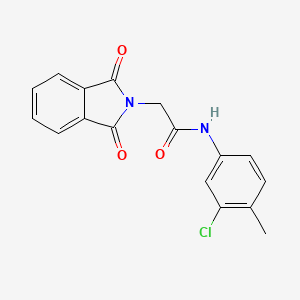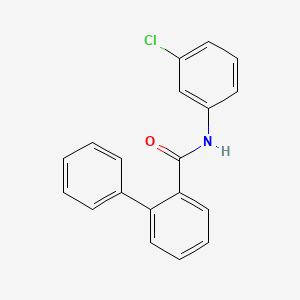
N'-9H-fluoren-9-ylidenebenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-9H-fluoren-9-ylidenebenzohydrazide, also known as FFBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFBH is a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Applications De Recherche Scientifique
N'-9H-fluoren-9-ylidenebenzohydrazide has been extensively studied for its potential applications in various fields of science. One of the primary applications of N'-9H-fluoren-9-ylidenebenzohydrazide is in the field of organic electronics. N'-9H-fluoren-9-ylidenebenzohydrazide has been found to be an excellent electron-transporting material, and it has been used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
N'-9H-fluoren-9-ylidenebenzohydrazide has also been studied for its potential applications in the field of biomedicine. N'-9H-fluoren-9-ylidenebenzohydrazide has been found to exhibit anti-tumor activity, and it has been studied for its potential use in cancer treatment. Additionally, N'-9H-fluoren-9-ylidenebenzohydrazide has been found to exhibit anti-inflammatory activity, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of N'-9H-fluoren-9-ylidenebenzohydrazide is not well understood. However, it is believed that N'-9H-fluoren-9-ylidenebenzohydrazide exerts its effects through the inhibition of certain enzymes and signaling pathways. N'-9H-fluoren-9-ylidenebenzohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, N'-9H-fluoren-9-ylidenebenzohydrazide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N'-9H-fluoren-9-ylidenebenzohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N'-9H-fluoren-9-ylidenebenzohydrazide inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in these cells. N'-9H-fluoren-9-ylidenebenzohydrazide has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
In vivo studies have shown that N'-9H-fluoren-9-ylidenebenzohydrazide exhibits anti-tumor activity in animal models of cancer. Additionally, N'-9H-fluoren-9-ylidenebenzohydrazide has been found to exhibit anti-inflammatory activity in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N'-9H-fluoren-9-ylidenebenzohydrazide is its high yield and purity obtained through the synthesis method. Additionally, N'-9H-fluoren-9-ylidenebenzohydrazide is relatively stable and can be stored for long periods without degradation. N'-9H-fluoren-9-ylidenebenzohydrazide is also soluble in organic solvents, which makes it easy to handle in the laboratory.
One of the limitations of N'-9H-fluoren-9-ylidenebenzohydrazide is its limited solubility in aqueous solutions. This can make it difficult to study the effects of N'-9H-fluoren-9-ylidenebenzohydrazide in biological systems. Additionally, the mechanism of action of N'-9H-fluoren-9-ylidenebenzohydrazide is not well understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
For research on N'-9H-fluoren-9-ylidenebenzohydrazide include the study of its mechanism of action and the development of new applications for the compound.
Méthodes De Synthèse
The synthesis of N'-9H-fluoren-9-ylidenebenzohydrazide involves the reaction of 9-fluorenone and benzohydrazide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place through a condensation reaction, which results in the formation of N'-9H-fluoren-9-ylidenebenzohydrazide. The yield of N'-9H-fluoren-9-ylidenebenzohydrazide obtained through this method is typically high, and the purity of the compound can be increased through recrystallization.
Propriétés
IUPAC Name |
N-(fluoren-9-ylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-20(14-8-2-1-3-9-14)22-21-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLYMCMLTSOSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID17416334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5845034.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845048.png)
![1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5845061.png)

![2,3-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5845067.png)
![4-[(4-chlorobenzyl)thio]-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B5845073.png)


![2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5845090.png)
![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5845096.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5845121.png)
![3,5-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5845133.png)